molecular formula C18H22N2O3S2 B2621169 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034409-46-4

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2621169
CAS RN: 2034409-46-4
M. Wt: 378.51
InChI Key: PVXNIBIHEOXBHU-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is commonly referred to as MPMTB and belongs to the class of benzamide derivatives.

Mechanism of Action

The exact mechanism of action of MPMTB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the disease process. For example, MPMTB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis and inflammation.
Biochemical and Physiological Effects:
MPMTB has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. In addition, MPMTB has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPMTB is its versatility in terms of its potential therapeutic applications. It has been studied for its potential use in the treatment of various diseases, which makes it a promising candidate for drug development. However, one of the limitations of MPMTB is its relatively low solubility in water, which can pose challenges in terms of its formulation and administration.

Future Directions

There are several potential future directions for research on MPMTB. One area of interest is the development of novel formulations and delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of its specific molecular targets and the development of more potent and selective analogs. Additionally, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of MPMTB involves the reaction of 4-(thiophen-3-yl)benzoyl chloride with N-((1-(methylsulfonyl)piperidin-4-yl)methyl)amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the resulting product is purified by column chromatography.

Scientific Research Applications

MPMTB has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Some of the prominent areas of research include cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)20-9-6-14(7-10-20)12-19-18(21)16-4-2-15(3-5-16)17-8-11-24-13-17/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXNIBIHEOXBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide

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